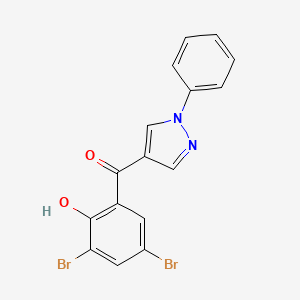
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring substituted with a phenyl group and a dibromo-hydroxybenzoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of 3,5-dibromo-2-hydroxybenzoic acid with hydrazine derivatives. The process generally includes:
Formation of the intermediate: 3,5-dibromo-2-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Cyclization: The acid chloride is then reacted with phenylhydrazine to form the pyrazole ring through a cyclization reaction.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form a ketone or reduction to form an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of 4-(3,5-dibromo-2-oxobenzoyl)-1-phenylpyrazole.
Reduction: Formation of 4-(3,5-dibromo-2-hydroxybenzyl)-1-phenylpyrazole.
科学的研究の応用
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Shares the dibromo-hydroxybenzoyl moiety but lacks the pyrazole ring.
4-(3,5-Dibromo-2-hydroxybenzoyl)amino]benzoic acid: Similar structure with an amino group instead of the pyrazole ring.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains the dibromo-hydroxybenzoyl moiety but with an aldehyde group.
Uniqueness
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is unique due to the presence of both the pyrazole ring and the dibromo-hydroxybenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
68287-77-4 |
|---|---|
分子式 |
C16H10Br2N2O2 |
分子量 |
422.07 g/mol |
IUPAC名 |
(3,5-dibromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C16H10Br2N2O2/c17-11-6-13(16(22)14(18)7-11)15(21)10-8-19-20(9-10)12-4-2-1-3-5-12/h1-9,22H |
InChIキー |
KIZKIVKSJSWHSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
![[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)

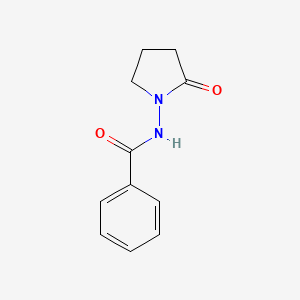
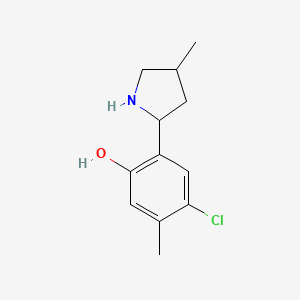

![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
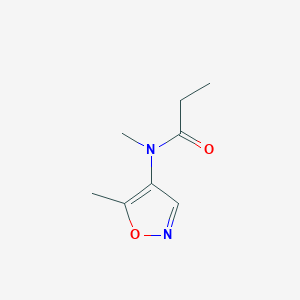
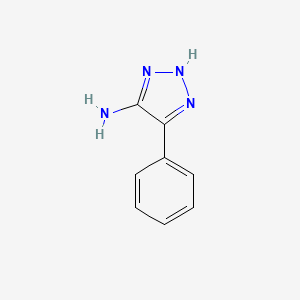
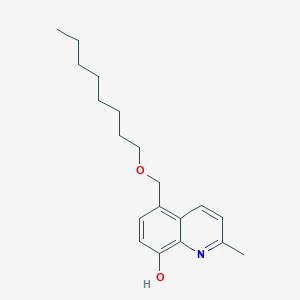
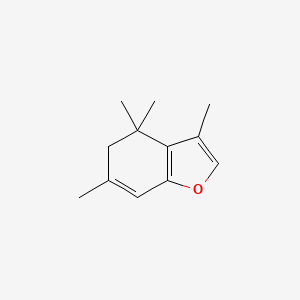
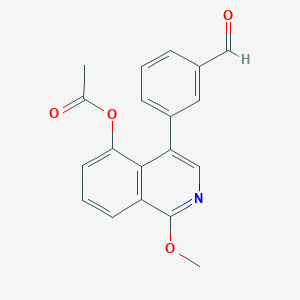
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
